5-Amino-3-methylbenzo[d]isoxazol-6-ol
Description
5-Amino-3-methylbenzo[d]isoxazol-6-ol (CAS: 81851-46-9) is a benzo[d]isoxazole derivative characterized by a hydroxyl (-OH) group at position 6, an amino (-NH₂) group at position 5, and a methyl (-CH₃) group at position 3. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 164.16 g/mol .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-amino-3-methyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C8H8N2O2/c1-4-5-2-6(9)7(11)3-8(5)12-10-4/h2-3,11H,9H2,1H3 |
InChI Key |
XNBZDFTWFAIQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=CC(=C(C=C12)N)O |
Origin of Product |
United States |
Preparation Methods
Formation of Acetyl Acetonitrile Intermediate
A common initial step involves generating acetyl acetonitrile derivatives by reacting acetonitrile with esters such as ethyl acetate in the presence of strong metal bases (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide). This step produces the acetyl acetonitrile intermediate crucial for subsequent transformations.
| Parameter | Details |
|---|---|
| Reactants | Acetonitrile, Ethyl acetate or methyl acetate |
| Base | NaH, n-BuLi, or LDA (1.1–1.4 equiv. relative to acetonitrile) |
| Solvent | Typically anhydrous organic solvents |
| Temperature | Controlled to favor enolate formation |
| Outcome | Acetyl acetonitrile intermediate |
Hydrazone Formation
The acetyl acetonitrile intermediate is then reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (methanol or ethanol) under reflux conditions to form hydrazone derivatives. This step is critical for setting up the molecular framework for ring closure.
| Parameter | Details |
|---|---|
| Reactants | Acetyl acetonitrile, p-toluenesulfonyl hydrazide |
| Solvent | Methanol or ethanol |
| Molar Ratio | Acetyl acetonitrile : hydrazide = 1 : 0.95–1 |
| Reaction Conditions | Reflux for several hours |
| Product | White crystalline hydrazone solid |
Ring Closure to Form Isoxazole Core
The hydrazone undergoes ring closure with hydroxylamine hydrochloride under alkaline conditions (potassium carbonate as base) in solvents such as ethylene glycol dimethyl ether, diethoxymethane, tetrahydrofuran, or toluene. This step yields the 3-amino-5-methyl isoxazole core.
| Parameter | Details |
|---|---|
| Reactants | Hydrazone, hydroxylamine hydrochloride |
| Base | Potassium carbonate (2.2–4 equiv. relative to hydroxylamine hydrochloride) |
| Solvent | Ethylene glycol dimethyl ether, THF, toluene, etc. |
| Temperature | Heating under reflux |
| Reaction Time | Several hours (typically 4–6 hours) |
| Product | 3-Amino-5-methyl isoxazole |
Hydroxylation to Obtain 5-Amino-3-methylbenzo[d]isoxazol-6-ol
The hydroxyl group at position 6 is introduced either by direct hydroxylation of the isoxazole ring or by using hydroxyl-containing precursors during ring closure. Specific methods for this step are less commonly detailed but may involve controlled oxidation or substitution reactions.
Alternative Synthetic Routes
Nitrile and Hydroxyurea Cyclization Method
An alternative approach involves reacting nitrile compounds (e.g., 2,3-dibromobutyronitrile or related derivatives) with hydroxyurea in an alkaline medium, maintaining pH between 10.1 and 13 to optimize yield and purity. This method achieves high yields (>90%) of 3-amino-5-methylisoxazole derivatives with minimal isomeric impurities and shorter reaction times (less than 4 hours).
| Parameter | Details |
|---|---|
| Reactants | Nitrile compounds, hydroxyurea |
| Base | Alkali metal hydroxide |
| pH Range | 10.1–13 (optimal 10.5–12.5) |
| Solvent | Optional inert organic solvents |
| Reaction Time | <4 hours |
| Yield | >90% |
| Advantages | High purity, reduced impurities, shorter time |
Substitution and Ring-Closure Using Oximate Reagents
For substituted isoxazole intermediates, a two-step process involving substitution reaction of esters with acetonitrile under basic conditions followed by ring closure with oximate reagents is employed. Organic solvents such as toluene are used for extraction and purification.
| Step | Description |
|---|---|
| Substitution Reaction | Sodium hydride and toluene, reflux with ester and acetonitrile |
| Ring Closure | Addition of oxammonium hydrochloride, heating to 90–110 °C |
| Extraction | Use of toluene or other organic solvents for phase separation |
| Yield | Approximately 70–72% |
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Purity & Notes |
|---|---|---|---|---|
| Metal base + acetyl acetonitrile + hydrazone + hydroxylamine | Acetonitrile, ethyl acetate, p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride | NaH/n-BuLi/LDA base, reflux, alkaline ring closure | Moderate to high | Uses toxic solvents (chloroform), requires careful pH control |
| Nitrile + hydroxyurea cyclization | 2,3-Dibromobutyronitrile, hydroxyurea | Alkali metal hydroxide, pH 10.5–12.5, <4 h reaction | >90 | High purity, minimal isomer impurities, shorter time |
| Substitution + oximate ring closure | Sodium hydride, ester, acetonitrile, oxammonium hydrochloride | Toluene solvent, reflux at 90–110 °C | ~70 | Moderate yield, uses organic solvent extraction |
Research Findings and Practical Considerations
- The use of strong bases such as sodium hydride or organolithium reagents is critical for generating reactive intermediates but requires strict anhydrous conditions and careful handling due to reactivity.
- Maintaining alkaline conditions during ring closure is essential to promote cyclization and avoid side reactions.
- Controlling pH in the hydroxyurea method significantly improves yield and reduces formation of isomeric impurities, which is crucial for pharmaceutical applications.
- Toxic solvents like chloroform and carbon tetrachloride are often used but pose environmental and safety concerns; alternative solvents are being explored.
- Reaction times vary from 4 to 24 hours depending on the method, with newer processes favoring shorter times for efficiency.
- Extraction and purification steps are necessary to isolate the target compound with high purity, often involving organic solvents such as toluene or dichloromethane.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methylbenzo[d]isoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .
Scientific Research Applications
5-Amino-3-methylbenzo[d]isoxazol-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Amino-3-methylbenzo[d]isoxazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues of 5-amino-3-methylbenzo[d]isoxazol-6-ol include derivatives with variations in substituent positions, functional groups, or heterocyclic cores. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Stability and Availability
- Stability: The -OH group in 5-amino-3-methylbenzo[d]isoxazol-6-ol may render it prone to oxidation, necessitating inert storage conditions. In contrast, halogenated analogues (e.g., 5-chloro derivatives) exhibit greater stability .
- Availability: The target compound is currently out of stock, whereas simpler analogues like 5-amino-3-methylbenzo[d]isoxazole (CAS: 851768-35-9) are more accessible, reflecting synthetic challenges in introducing -OH .
Biological Activity
5-Amino-3-methylbenzo[d]isoxazol-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
5-Amino-3-methylbenzo[d]isoxazol-6-ol features an isoxazole ring fused with a benzene structure, characterized by the presence of an amino group and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 164.16 g/mol. The specific substitution pattern on the isoxazole ring contributes to its unique biological activities and chemical reactivity .
The biological activity of 5-Amino-3-methylbenzo[d]isoxazol-6-ol is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit enzymes critical for the proliferation of certain cancer cell lines .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
Case Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that 5-Amino-3-methylbenzo[d]isoxazol-6-ol can induce apoptosis in cancer cells. For example, when tested against human promyelocytic leukemia cell lines (HL-60), it exhibited cytotoxic effects with an IC50 value ranging from 86 to 755 μM depending on the derivative used .
- A detailed analysis showed that the compound triggers apoptosis through modulation of Bcl-2 and p21^WAF-1 expression levels, indicating its potential as an anticancer agent .
- Immunomodulatory Effects :
Comparative Analysis
The following table summarizes the biological activities of 5-Amino-3-methylbenzo[d]isoxazol-6-ol compared to structurally similar compounds:
| Compound Name | Similarity Index | Biological Activity |
|---|---|---|
| 5-Amino-3-methylisoxazole | 0.92 | Antimicrobial, anticancer |
| 5-Amino-3-methylbenzo[d]isoxazole | 0.89 | Anticancer |
| 5-Amino-3-methylbenzo[d]isoxazol-4-ol | 0.74 | Limited studies |
| 6-Phenylbenzo[d]isoxazol-3-amine | 0.72 | Antimicrobial |
| 5-Methylbenzo[d]isoxazol-3-amine | 0.72 | Anticancer |
The unique substitution pattern of 5-Amino-3-methylbenzo[d]isoxazol-6-ol distinguishes it from these similar compounds, contributing to its specific biological activities .
Synthesis and Derivatives
The synthesis of 5-Amino-3-methylbenzo[d]isoxazol-6-ol can be achieved through various methods, including oxidation and substitution reactions that modify the functional groups on the isoxazole ring . The ability to create derivatives allows for the exploration of enhanced biological activities and therapeutic potentials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-3-methylbenzo[d]isoxazol-6-ol?
- Methodology :
- Cyclization : Start with a benzoxazole precursor (e.g., ethyl acetoacetate derivatives) and use hydroxylamine sulfate for cyclization under acidic conditions to form the isoxazole ring .
- Amination : Introduce the amino group via nitration followed by catalytic hydrogenation or direct substitution using ammonia derivatives.
- Purification : Crystallize the product from ethanol (EtOH) or use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure compound .
Q. How should researchers characterize the compound’s structural and chemical properties?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR in DMSO-d6 or CDCl3 to confirm substituent positions and aromaticity. Cross-reference chemical shifts with NIST spectral databases for validation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Confirm empirical composition (C, H, N, S) with deviations <0.4% from theoretical values .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Protocol :
- Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Avoid prolonged exposure to moisture, as the hydroxyl and amino groups may degrade .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during characterization?
- Troubleshooting :
- Impurity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (e.g., NH4Cl residues, ~10% as noted in some syntheses) .
- Cross-Validation : Compare experimental NMR/MS data with NIST Standard Reference Database 69 and published analogs (e.g., fluorinated benzimidazoles) to identify anomalies .
Q. What experimental strategies are effective for studying the compound’s fluorescence properties?
- Fluorescence Assay Design :
- Solvatochromism Studies : Dissolve the compound in solvents of varying polarity (e.g., DMSO, ethanol, hexane) and measure emission spectra. Correlate Stokes shifts with solvent polarity parameters .
- Metal Ion Detection : Test fluorescence quenching/enhancement in the presence of transition metals (e.g., Cu²⁺, Fe³⁺) using a fluorimeter at excitation/emission wavelengths optimized for benzoxazole derivatives (e.g., λex = 350 nm, λem = 450 nm) .
Q. How can the compound’s reactivity with electrophilic or nucleophilic agents be systematically evaluated?
- Reactivity Profiling :
- Acetylation : React with acetic anhydride in acetic acid under reflux (45–50 minutes) to test hydroxyl group reactivity. Monitor by TLC and purify derivatives via EtOH crystallization .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids (e.g., 3-methoxyphenylboronic acid) using Pd(PPh3)4 as a catalyst to explore functionalization at the 5-amino position .
Q. What computational methods are suitable for modeling the compound’s electronic structure?
- In Silico Approaches :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps and electrostatic potential maps. Compare with experimental UV-Vis spectra .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
